Ciproxifan

Description

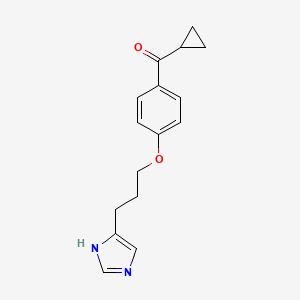

a potent histamine H(3) receptor antagonist; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQBHJXEAYTHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171532 | |

| Record name | Ciproxifan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184025-18-1 | |

| Record name | Ciproxifan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184025-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciproxifan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184025181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciproxifan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIPROXIFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVQ7IRG99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ciproxifan: A Technical Guide to its Role as a Histamine H3 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproxifan is a potent and selective antagonist of the histamine H3 receptor (H3R), exhibiting inverse agonist properties.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action, binding affinity, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays used to characterize this compound and other H3R inverse agonists are provided, along with structured data presentations and visualizations to facilitate understanding and application in a research and development setting.

Introduction to this compound and the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[4] Additionally, H3Rs act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. A key characteristic of the H3 receptor is its high constitutive activity, meaning it can signal in the absence of an agonist.[3]

This compound, chemically known as cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy) phenyl) ketone, is a competitive antagonist at the H3 receptor. It binds to the receptor and not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity. This latter property defines it as an inverse agonist. By inhibiting the constitutive activity of the H3 receptor, this compound effectively increases the synthesis and release of histamine and other neurotransmitters, leading to its effects on wakefulness, cognition, and attention.

Quantitative Pharmacology of this compound

The pharmacological activity of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its binding affinity and functional potency.

Table 1: Binding Affinity of this compound at Histamine H3 Receptors

| Species | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| Rat | [125I]iodoproxyfan | Brain | 0.7 | |

| Rat | [3H]-Nα-methylhistamine | Brain Cortex Membranes | 0.4 - 6.2 | |

| Mouse | - | - | 0.5 - 0.8 | |

| Human | - | - | 46 - 180 |

Table 2: Functional Potency of this compound

| Assay | Species/Cell Line | Parameter | Value (nM) | Reference(s) |

| [3H]Histamine Release Inhibition | Rat Synaptosomes | Ki | 0.5 | |

| Antagonist Activity | - | IC50 | 9.2 | |

| [35S]GTPγS Binding (Inverse Agonism) | CHO cells (human H3R) | EC50 | 15.2 ± 2.0 | |

| [35S]GTPγS Binding (Antagonism) | CHO cells (human H3R) | Ki | 45 ± 14 |

Signaling Pathways and Mechanism of Action

As an inverse agonist at the Gi/o-coupled H3 receptor, this compound influences multiple downstream signaling cascades. The primary mechanism involves the stabilization of the inactive state of the receptor, which prevents the exchange of GDP for GTP on the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, H3 receptor modulation by this compound has been shown to affect the phosphorylation of Extracellular signal-regulated kinases (ERK).

References

- 1. Neurochemical and behavioral effects of this compound, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Ciproxifan: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproxifan, chemically identified as cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone, stands as a seminal discovery in the field of neuroscience and pharmacology.[1][2][3] This potent and selective histamine H3 receptor antagonist/inverse agonist has been instrumental in elucidating the role of the central histaminergic system in a variety of physiological processes, including wakefulness, cognition, and neuronal communication.[1][4] Its development has paved the way for novel therapeutic strategies for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the discovery of this compound, a detailed account of its chemical synthesis, and the experimental protocols utilized for its characterization.

Discovery and Pharmacological Profile

This compound was first described by Ligneau and colleagues in 1998 as a highly potent and selective antagonist of the histamine H3 receptor. The H3 receptor, a G-protein coupled receptor (GPCR) primarily coupled to Gαi/o proteins, functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

By antagonizing the H3 receptor, this compound effectively blocks this inhibitory feedback loop, leading to an increase in the synthesis and release of histamine and other neurotransmitters in key brain regions. This neurochemical action underlies its observed physiological effects, including enhanced wakefulness, improved cognitive performance in preclinical models of memory and attention, and potential antipsychotic properties. This compound exhibits high affinity for the H3 receptor, with Ki values in the nanomolar range, and demonstrates significant selectivity over other histamine receptor subtypes and a wide range of other neurotransmitter receptors.

Table 1: Pharmacological Data for this compound

| Parameter | Species | Value | Reference |

| H3 Receptor Binding Affinity (Ki) | Rat | 0.5 - 1.9 nM | |

| Oral Bioavailability | Mouse | 62% | |

| ED50 (Histamine Turnover) | Mouse | 0.14 mg/kg (p.o.) | |

| ID50 (Reversal of H3 Agonist Effect) | Rat | 0.09 ± 0.04 mg/kg (i.p.) |

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with a common strategy involving the coupling of a substituted phenoxypropylimidazole moiety with a cyclopropyl ketone group. One established method utilizes a Mitsunobu reaction or a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Scheme

A representative synthetic route is outlined below, starting from commercially available materials.

References

- 1. Neurochemical and behavioral effects of this compound, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The H3 Antagonist, this compound, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Ciproxifan's Impact on Brain Histamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproxifan is a highly potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist.[1][2] The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1][3] By blocking this receptor, this compound effectively increases the release of histamine in the brain, a mechanism that has significant implications for the treatment of various neurological and psychiatric disorders.[1] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its effects on histamine release. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: H3 Receptor Antagonism and Inverse Agonism

This compound exerts its effects primarily by acting on the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) that, in its native state, exhibits a high degree of constitutive activity, meaning it can signal even in the absence of an agonist. As an inverse agonist , this compound not only blocks the binding of the endogenous agonist (histamine) but also reduces the receptor's basal, constitutive activity. This dual action leads to a more pronounced disinhibition of histaminergic neurons and a subsequent increase in histamine synthesis and release.

The histamine H3 receptor is strategically located as a presynaptic autoreceptor on histaminergic neurons, creating a negative feedback loop that regulates histamine levels. Additionally, H3 receptors are present as heteroreceptors on other non-histaminergic neurons, where they modulate the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This compound's action at these heteroreceptors contributes to its broader pharmacological profile.

Quantitative Data on this compound's Potency and Efficacy

The following tables summarize the key quantitative parameters defining this compound's interaction with the histamine H3 receptor and its in vivo effects on histamine metabolism.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

| Parameter | Species/Tissue | Value | Reference |

| Ki (inhibition constant) | |||

| for [³H]HA release from synaptosomes | Rat | 0.5 nM | |

| for [¹²⁵I]iodoproxyfan binding at brain H3 receptor | Rat | 0.7 nM | |

| for [³H]-Nα-methylhistamine binding to brain cortex membranes | Rat | pKi 8.24 - 9.27 | |

| at rodent H3R (general) | Rodent | 0.4 - 6.2 nM (rat), 0.5 - 0.8 nM (mouse) | |

| at human H3R (general) | Human | 46 - 180 nM | |

| IC50 (half maximal inhibitory concentration) | |||

| for H3-receptor antagonism | General | 9.2 nM | |

| pA2 (antagonist potency) | |||

| against histamine-induced inhibition of tritium overflow | Mouse brain cortex slices | 7.78 - 9.39 | |

| ED50 (median effective dose) | |||

| for increasing brain t-MeHA levels | Male Swiss mice | 0.14 mg/kg (p.o.) | |

| in cerebral cortex | Male Wistar rats | 0.23 mg/kg | |

| in striatum | Male Wistar rats | 0.28 mg/kg | |

| in hypothalamus | Male Wistar rats | 0.30 mg/kg | |

| ID50 (median inhibitory dose) | |||

| for reversing H3-agonist induced water consumption | Rats | 0.09 +/- 0.04 mg/kg (i.p.) |

Table 2: In Vivo Effects of this compound on Histamine Metabolite Levels

| Species | Brain Region | This compound Dose | Effect on tele-methylhistamine (t-MeHA) | Reference |

| Male Swiss mice | Whole brain | 1 mg/kg (p.o.) | Rapid and significant increase after 30 min, plateau between 90-180 min | |

| Male Swiss mice | Whole brain | 1 mg/kg (p.o.) | Approximately 100% enhancement of steady-state level | |

| Rats | Hypothalamus | 3 mg/kg (i.p.) for 7 days | Further increase in MK-801-induced elevation of histamine levels |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on histamine release.

In Vivo Microdialysis for Brain Histamine Measurement

This protocol outlines a typical procedure for measuring extracellular histamine levels in the brain of a freely moving rodent following this compound administration.

Objective: To quantify the in vivo release of histamine in a specific brain region (e.g., prefrontal cortex, hypothalamus) in response to this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (concentric or linear, with appropriate molecular weight cut-off)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

HPLC system with electrochemical or fluorescence detection for histamine analysis

Procedure:

-

Animal Surgery: Anesthetize the rodent (e.g., rat, mouse) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for a specified period (e.g., 24-48 hours).

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular histamine levels.

-

This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage).

-

Post-treatment Collection: Continue collecting dialysate samples for a defined period post-administration to monitor changes in histamine concentration.

-

Sample Analysis: Analyze the collected dialysate samples for histamine content using a sensitive analytical technique such as HPLC with electrochemical or fluorescence detection.

-

Data Analysis: Express the histamine concentrations in the dialysates as a percentage of the mean baseline values.

Receptor Binding Assay for H3 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the histamine H3 receptor.

Objective: To quantify the binding affinity of this compound to the H3 receptor in brain tissue preparations.

Materials:

-

Rat brain tissue (e.g., cortex, striatum)

-

Homogenizer

-

Centrifuge

-

Radioligand (e.g., [¹²⁵I]iodoproxyfan or [³H]-Nα-methylhistamine)

-

This compound solutions of varying concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize the brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the H3 receptors. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, and a high concentration of an unlabeled H3 ligand for non-specific binding).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of tele-methylhistamine (t-MeHA) Levels

This protocol describes the measurement of the primary histamine metabolite, t-MeHA, in brain tissue as an index of histamine turnover.

Objective: To assess the effect of this compound on the rate of histamine metabolism in the brain.

Materials:

-

Mouse or rat brain tissue

-

Homogenizer

-

Analytical methods for t-MeHA quantification (e.g., radioimmunoassay (RIA) or gas chromatography-mass spectrometry (GC-MS))

-

This compound solution

-

(Optional) Pargyline (a monoamine oxidase inhibitor to prevent t-MeHA degradation)

Procedure:

-

Animal Treatment: Administer this compound to the animals at various doses and time points. In some experimental paradigms, pargyline may be co-administered to allow for the accumulation of t-MeHA.

-

Tissue Collection: At the designated time, euthanize the animals and rapidly dissect the brain region of interest.

-

Tissue Processing: Homogenize the brain tissue in an appropriate buffer.

-

t-MeHA Quantification:

-

RIA: Utilize a specific antibody against t-MeHA in a competitive binding assay with a radiolabeled t-MeHA tracer.

-

GC-MS: Employ a gas chromatograph coupled with a mass spectrometer for the separation and highly specific detection and quantification of t-MeHA. This method often requires derivatization of the analyte.

-

-

Data Analysis: Compare the t-MeHA levels in the brains of this compound-treated animals to those of vehicle-treated controls.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound blocks the inhibitory H3 autoreceptor, leading to increased histamine release.

Caption: Workflow for in vivo microdialysis to measure histamine release after this compound administration.

Caption: Workflow for determining this compound's H3 receptor binding affinity.

Conclusion

This compound is a powerful pharmacological tool for modulating the brain's histaminergic system. Its high potency and selectivity as a histamine H3 receptor antagonist/inverse agonist lead to a significant and sustained increase in brain histamine release. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other H3 receptor modulators. A thorough understanding of its mechanism of action and the ability to quantify its effects are crucial for the development of novel therapeutics targeting a range of neurological and psychiatric conditions where histamine dysregulation is implicated.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 3. Procognitive impact of this compound (a histaminergic H3 receptor antagonist) on contextual memory retrieval after acute stress - PMC [pmc.ncbi.nlm.nih.gov]

Ciproxifan's Selectivity for Histamine H3 Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproxifan is a potent and selective antagonist/inverse agonist of the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. The H3R's role as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters, has made it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. A key complexity in H3R pharmacology arises from the existence of multiple receptor isoforms generated by alternative splicing of the HRH3 gene. This guide provides a comprehensive overview of the selectivity of this compound, with a focus on its interaction with H3R subtypes. It includes a compilation of available quantitative data, detailed experimental protocols for assessing ligand-receptor interactions, and visual representations of associated signaling pathways and experimental workflows.

Introduction to this compound and the Histamine H3 Receptor

This compound, chemically described as cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy)phenyl)methanone, is a well-established tool compound in histamine research. It exhibits high affinity for the H3 receptor, particularly in rodent models, and has been instrumental in elucidating the physiological roles of this receptor.[1] The histamine H3 receptor is a Gαi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately modulates neurotransmitter release.

The human HRH3 gene gives rise to numerous splice variants, with at least seven isoforms that conserve the characteristic seven-transmembrane structure of a GPCR. These isoforms primarily differ in the length of their third intracellular loop and/or their C-terminal tail. While the canonical H3R-445 isoform has been the focus of much of the drug discovery efforts, the differential expression and potential for distinct pharmacological profiles of these isoforms present a critical consideration for therapeutic development.

Quantitative Analysis of this compound's Receptor Affinity and Selectivity

The available literature provides robust data on this compound's affinity for the histamine H3 receptor in general, as well as its selectivity against other histamine receptor subtypes and aminergic receptors. However, there is a notable lack of publicly available data that directly compares the binding affinity or functional potency of this compound across the different human H3 receptor splice variants. The data presented below are for the human H3 receptor, without specification of the isoform, unless otherwise noted.

Table 1: Binding Affinity of this compound at Human Histamine Receptors

| Receptor Subtype | Radioligand | Preparation | K_i (nM) | Reference |

| H3 | Not specified | Not specified | 46-180 | [1] |

| H4 | [3H]histamine | HEK-293 cells | 612 | [3] |

Table 2: Functional Activity of this compound

| Assay | Species/Tissue | IC50 (nM) | Reference |

| [3H]Histamine Release Inhibition | Rat Cerebral Cortex Synaptosomes | 0.5 (K_i) | [4] |

| [125I]iodoproxyfan Binding | Rat Striatal Membranes | 0.7 (K_i) | |

| General H3 Receptor Antagonism | Not specified | 9.2 |

Table 3: Selectivity Profile of this compound against Other Receptors

| Receptor | pK_i | Reference |

| Histamine H1 | 4.6 | This data is derived from a study that did not specify the exact experimental conditions for all receptors in a comparative table. |

| Histamine H2 | 4.9 | This data is derived from a study that did not specify the exact experimental conditions for all receptors in a comparative table. |

| Muscarinic M3 | 5.5 | This data is derived from a study that did not specify the exact experimental conditions for all receptors in a comparative table. |

| Adrenergic α1D | 5.4 | This data is derived from a study that did not specify the exact experimental conditions for all receptors in a comparative table. |

| Adrenergic β1 | 4.9 | This data is derived from a study that did not specify the exact experimental conditions for all receptors in a comparative table. |

| Serotonin 5-HT1B | <5.0 | This data is derived from a study that did not specify the exact experimental conditions for all receptors in a comparative table. |

| Serotonin 5-HT2A | 4.8 | This data is derived from a study that did not specify the exact experimental conditions for all receptors in a comparative table. |

| Serotonin 5-HT3 | <5.5 | This data is derived from a study that did not specify the exact experimental conditions for all receptors in a comparative table. |

| Serotonin 5-HT4 | <5.7 | This data is derived from a study that did not specify the exact experimental conditions for all receptors in a comparative table. |

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor isoform of interest.

-

Radioligand: A tritiated H3 receptor ligand such as [3H]-Nα-methylhistamine.

-

Test Compound: this compound at varying concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Cells expressing the H3 receptor are harvested and homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined.

-

Assay Setup: In a 96-well plate, cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound are combined. Non-specific binding is determined in the presence of a high concentration of a known H3 receptor ligand.

-

Incubation: The plate is incubated (e.g., 60-120 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation: The mixture is rapidly filtered through a glass fiber filtermat to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of H3 receptor activation.

Materials and Reagents:

-

Cells: A cell line (e.g., CHO-K1) stably expressing the human histamine H3 receptor isoform of interest.

-

Agonist: A known H3 receptor agonist (e.g., (R)-α-methylhistamine).

-

Antagonist: this compound at varying concentrations.

-

Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

-

Cell Lysis Buffer.

-

cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Cells are seeded into 96- or 384-well plates and cultured to an appropriate confluency.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: An EC80 concentration of the H3 receptor agonist (in the presence of forskolin) is added to the wells, and the plate is incubated for a further period (e.g., 30 minutes).

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified, and the IC50 value is determined. This can be used to calculate the pA2 value, a measure of antagonist potency.

Visualizations

Histamine H3 Receptor Signaling Pathway

Caption: Canonical Gαi/o-mediated signaling pathway of the histamine H3 receptor.

Experimental Workflow for Determining Antagonist Affinity

References

- 1. This compound, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Ciproxifan: A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciproxifan is a highly potent and selective histamine H3 receptor antagonist and inverse agonist.[1] Its ability to modulate the release of histamine and other neurotransmitters in the central nervous system has made it a valuable tool in neuroscience research and a potential therapeutic agent for a range of neurological and psychiatric disorders, including cognitive deficits and sleep-wake abnormalities.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, along with detailed insights into its pharmacology and the experimental methodologies used for its characterization.

Chemical Structure

This compound, with the IUPAC name cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone, possesses a distinct molecular architecture that is key to its pharmacological activity.[1]

| Identifier | Value |

| IUPAC Name | cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone |

| Chemical Formula | C₁₆H₁₈N₂O₂ |

| Molecular Weight | 270.33 g/mol |

| SMILES String | C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3 |

| CAS Number | 184025-18-1 |

Physical Properties

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| logP (calculated) | 2.76 | |

| Solubility | This compound Base: Soluble in DMSO. This compound Maleate: Soluble in DMSO (≥ 100 mg/mL), Ethanol (54 mg/mL), and Water (3.57 mg/mL with sonication and warming to 60°C). | |

| pKa | Not available |

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not fully available in the provided search results, a convenient procedure has been reported that is based on a nucleophilic aromatic substitution (SNAr) reaction for acylated fluoroaromatics with an additional cyclization in a one-pot procedure, which notably avoids the need for chromatographic purification steps. This method is an alternative to the previously used Mitsunobu reaction.

A general representation of a synthetic approach is outlined below. It is important to note that specific reagents, reaction conditions (temperature, time), and work-up procedures would be detailed in the primary literature.

Histamine H3 Receptor Binding Assay

This assay is fundamental to determining the affinity of this compound for its primary target. The following protocol is a composite based on several literature sources.

1. Materials and Reagents:

-

Membranes: Cell membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.

-

Radioligand: [³H]-Nα-methylhistamine ([³H]NAMH).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit).

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

2. Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 15 µg protein/well), a fixed concentration of [³H]NAMH (e.g., 0.5-1.0 nM), and varying concentrations of this compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the unlabeled ligand.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a set time (e.g., 40-60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Glutamate Release Assay from Synaptosomes

This assay assesses the effect of this compound on neurotransmitter release. The following is a generalized protocol.

1. Materials and Reagents:

-

Synaptosomes: Prepared from the cerebral cortex of rodents.

-

Buffer: Physiological salt solution (e.g., Krebs-Ringer).

-

Depolarizing Agent: High concentration of KCl or 4-aminopyridine (4-AP).

-

Glutamate Detection System: This can involve HPLC with fluorescence detection or enzyme-based assays.

2. Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from brain tissue by differential centrifugation.

-

Pre-incubation: Incubate the synaptosomes with this compound at various concentrations.

-

Stimulation: Induce glutamate release by adding the depolarizing agent.

-

Sample Collection: Collect the supernatant at specific time points.

-

Glutamate Quantification: Measure the concentration of glutamate in the collected samples.

Western Blot Analysis of ERK Phosphorylation

This method is used to investigate the intracellular signaling pathways affected by this compound, specifically the phosphorylation state of Extracellular signal-Regulated Kinase (ERK).

1. Materials and Reagents:

-

Cell Culture: A suitable cell line expressing the histamine H3 receptor.

-

Lysis Buffer: RIPA buffer containing protease and phosphatase inhibitors.

-

Primary Antibodies: Anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

SDS-PAGE reagents and equipment.

-

Western blotting equipment.

-

Chemiluminescent substrate.

2. Procedure:

-

Cell Treatment: Treat cells with this compound for a specified time. A stimulant may be added to activate the ERK pathway.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Antibody Incubation:

-

Block the membrane to prevent non-specific binding.

-

Incubate with the primary antibody against phospho-ERK.

-

Wash and then incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody for total ERK to normalize the data.

3. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK signal to the total ERK signal for each sample.

Signaling Pathways

This compound exerts its effects primarily by acting as an antagonist/inverse agonist at the histamine H3 receptor, which is a Gi/Go protein-coupled receptor. Blockade of this receptor leads to an increase in the synthesis and release of histamine and other neurotransmitters. One of the key downstream signaling pathways affected by this compound involves the modulation of glutamate release.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the role of the histaminergic system in the brain. Its well-defined chemical structure and potent activity at the histamine H3 receptor provide a solid foundation for its use in both basic research and as a lead compound for the development of novel therapeutics. This guide has summarized the key chemical and physical properties of this compound and provided an overview of the experimental protocols used for its study, offering a valuable resource for professionals in the field of drug discovery and development. Further research to experimentally determine all of its physicochemical properties would be beneficial for optimizing its formulation and therapeutic application.

References

- 1. Frontiers | Optical measurement of glutamate release robustly reports short-term plasticity at a fast central synapse [frontiersin.org]

- 2. This compound, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single dose of H3 receptor antagonist--ciproxifan--abolishes negative effects of chronic stress on cognitive processes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciproxifan's Function in Modulating Central Nervous System Neurotransmitters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproxifan is a potent and selective histamine H3 receptor antagonist and inverse agonist, with a notable species-specific affinity, demonstrating higher potency in rodents compared to humans. Its primary mechanism of action involves the blockade of presynaptic H3 autoreceptors and heteroreceptors in the central nervous system (CNS). This action disinhibits the release of histamine and a range of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and glutamate. Furthermore, this compound has been identified as a reversible inhibitor of monoamine oxidase A (MAO-A) and B (MAO-B). This dual functionality positions this compound as a significant tool in neuroscience research and a compound of interest for the development of therapeutics targeting a variety of neurological and psychiatric disorders characterized by neurotransmitter dysregulation. This guide provides a comprehensive overview of this compound's pharmacological profile, its modulatory effects on CNS neurotransmitters, and detailed experimental methodologies for its study.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound exerts its primary effects by acting as a competitive antagonist and inverse agonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR).[1][2] The H3 receptor is predominantly expressed in the CNS and functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[3] It also acts as a heteroreceptor on non-histaminergic neurons, where it negatively modulates the release of other neurotransmitters.[4]

By blocking the H3 receptor, this compound effectively removes this inhibitory brake, leading to an increased release of histamine and other neurotransmitters.[3] This modulation of multiple neurotransmitter systems is central to its observed physiological and behavioral effects.

Signaling Pathway for H3 Receptor-Mediated Inhibition

The histamine H3 receptor is coupled to Gi/o proteins. Upon activation by histamine, the Gi/o protein inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release from the presynaptic terminal. This compound, by blocking this receptor, prevents this signaling cascade, thereby promoting neurotransmitter release.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with its primary targets and its effects on neurotransmitter systems.

Table 1: Receptor and Enzyme Binding Affinities of this compound

| Target | Species | Assay Type | Parameter | Value | Reference(s) |

| Histamine H3 Receptor | Human | Radioligand Binding | Ki | 46 - 180 nM | |

| Rat | Radioligand Binding | Ki | 0.4 - 6.2 nM | ||

| Mouse | Radioligand Binding | Ki | 0.5 - 0.8 nM | ||

| Monoamine Oxidase A (MAO-A) | Human | Enzyme Inhibition | IC50 | 11 µM | |

| Rat | Enzyme Inhibition | IC50 | 38 µM | ||

| Monoamine Oxidase B (MAO-B) | Human | Enzyme Inhibition | IC50 | 2 µM | |

| Rat | Enzyme Inhibition | IC50 | 15 µM |

Table 2: In Vivo Effects of this compound on Neurotransmitter Systems

| Neurotransmitter | Brain Region | Species | Dose | Effect | Reference(s) |

| Histamine | Whole Brain | Mouse | 0.14 mg/kg (p.o.) | ED50 for ~100% increase in turnover | |

| Acetylcholine | Prefrontal Cortex, Hippocampus, Entorhinal Cortex | Rat | Not specified | Increased release | |

| Dopamine | Prefrontal Cortex | Rat | 3.0 mg/kg (i.p.) | Increased release | |

| Norepinephrine | Prefrontal Cortex | Rat | Not specified | Increased release | |

| Glutamate | Hippocampus | Rat | Not specified | Presynaptic inhibition of evoked release |

Modulation of Specific Neurotransmitter Systems

Histaminergic System

As a potent H3 autoreceptor antagonist, this compound's most direct effect is the enhancement of histamine release and synthesis in the brain. Oral administration in mice has been shown to double the histamine turnover rate.

Cholinergic System

This compound increases the release of acetylcholine in key brain regions associated with cognition, such as the prefrontal cortex, hippocampus, and entorhinal cortex. This effect is mediated by the blockade of H3 heteroreceptors on cholinergic nerve terminals and is a primary mechanism underlying this compound's pro-cognitive effects.

Dopaminergic System

By antagonizing H3 heteroreceptors on dopaminergic neurons, this compound facilitates the release of dopamine, particularly in the prefrontal cortex. This action contributes to its effects on attention and executive function.

Noradrenergic System

Similar to its effects on the cholinergic and dopaminergic systems, this compound enhances the release of norepinephrine in the prefrontal cortex through the blockade of H3 heteroreceptors.

Glutamatergic System

Interestingly, in the rat hippocampus, this compound has been shown to presynaptically inhibit 4-aminopyridine (4-AP)-evoked glutamate release. This effect is mediated by the blockade of Gi/Go protein-coupled H3 receptors, which leads to a reduction in voltage-dependent Ca2+ entry through the suppression of the PLA2/PGE2/EP2 receptor pathway and the subsequent ERK/synapsin I cascade.

Dual Action: Monoamine Oxidase Inhibition

In addition to its primary action on H3 receptors, this compound has been shown to be a reversible inhibitor of both monoamine oxidase A (MAO-A) and B (MAO-B), with a slight preference for MAO-B. MAOs are key enzymes in the degradation of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. The IC50 values for this inhibition are in the micromolar range, suggesting that this mechanism may be more relevant at higher concentrations of this compound. This dual-targeting capability presents an interesting avenue for therapeutic development, as it combines the modulation of neurotransmitter release with the inhibition of their degradation.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the general procedure for measuring extracellular neurotransmitter levels in the brain of freely moving rats following this compound administration.

Methodology:

-

Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized and placed in a stereotaxic frame.

-

Guide Cannula Implantation: A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). The cannula is secured with dental cement.

-

Recovery: Animals are allowed to recover for at least one week post-surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).

-

Equilibration and Baseline Collection: The system is allowed to equilibrate for 1-2 hours. Following equilibration, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish stable baseline neurotransmitter levels.

-

This compound Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired doses (e.g., 1, 3, 10 mg/kg).

-

Sample Collection: Dialysate samples continue to be collected at regular intervals for several hours post-administration.

-

Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the mean baseline concentration.

Radioligand Binding Assay for H3 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the histamine H3 receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Incubation: In a multi-well plate, the following are combined:

-

A fixed concentration of a suitable radioligand for the H3 receptor (e.g., [3H]-Nα-methylhistamine).

-

Increasing concentrations of this compound.

-

The prepared membrane homogenate.

-

-

Incubation: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow for binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a multifaceted pharmacological agent with a well-defined primary mechanism of action as a potent histamine H3 receptor antagonist/inverse agonist. Its ability to modulate a wide array of CNS neurotransmitters, including histamine, acetylcholine, dopamine, norepinephrine, and glutamate, underscores its potential for treating a range of neurological and psychiatric conditions. The additional discovery of its reversible MAO inhibitory activity further broadens its therapeutic and research applications. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug discovery and development, facilitating a deeper understanding and further investigation of this compelling compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Neurochemical and behavioral effects of this compound, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The H3 Antagonist, this compound, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Ciproxifan's Role in Enhancing Cortical Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproxifan, a potent and selective histamine H3 receptor antagonist and inverse agonist, has emerged as a significant pharmacological tool for investigating the enhancement of cortical activity.[1] Its mechanism of action, primarily centered on the blockade of H3 autoreceptors and heteroreceptors, leads to an increased release of histamine and other key neurotransmitters in the cerebral cortex, including acetylcholine, dopamine, and norepinephrine.[2][3] This neurochemical modulation translates to pro-cognitive effects, heightened attention, and enhanced wakefulness, as demonstrated in numerous preclinical studies.[1][4] This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. A secondary mechanism of action, the reversible inhibition of monoamine oxidase (MAO) A and B, is also discussed.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound's primary role in enhancing cortical activity stems from its function as a competitive antagonist and inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic G-protein coupled receptor that acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on non-histaminergic neurons. As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other neurotransmitters crucial for cortical function, such as acetylcholine and dopamine. By blocking the inhibitory action of the H3 receptor, this compound effectively disinhibits the release of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced downstream neuronal signaling.

Secondary Mechanism: Monoamine Oxidase (MAO) Inhibition

Recent research has revealed that this compound also acts as a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters. This dual action of H3 receptor antagonism and MAO inhibition may contribute to the overall increase in synaptic availability of key monoamines, further potentiating its effects on cortical activity and cognitive function.

Quantitative Data

The following tables summarize key quantitative data regarding this compound's pharmacological profile.

Table 1: this compound Receptor Binding Affinity and Potency

| Parameter | Species | Value | Reference |

| H3 Receptor Binding (Ki) | Rat | 0.5 - 1.9 nM | |

| H3 Receptor Antagonism (IC50) | Human | 9.2 nM | |

| Histamine Turnover (ED50) | Mouse | 0.14 mg/kg (p.o.) | |

| H3 Agonist Reversal (ID50) | Rat | 0.09 +/- 0.04 mg/kg (i.p.) |

Table 2: this compound Monoamine Oxidase (MAO) Inhibition

| Enzyme | Species | IC50 Value | Reference |

| MAO-A | Human | 11 µM | |

| MAO-B | Human | 2 µM | |

| MAO-A | Rat | 38 µM | |

| MAO-B | Rat | 15 µM |

Signaling Pathways

The antagonism of the histamine H3 receptor by this compound initiates a cascade of intracellular signaling events that underpin its effects on neurotransmitter release and cortical activity.

As an inverse agonist, this compound can also modulate pathways involving phospholipase A2 (PLA2) and extracellular signal-regulated kinase (ERK), which can influence glutamate release.

Experimental Protocols

Detailed methodologies for key experiments used to investigate the effects of this compound on cortical activity are provided below.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is designed to measure extracellular levels of neurotransmitters in specific brain regions of freely moving rodents following this compound administration.

-

Surgical Implantation:

-

Anesthetize the rodent (e.g., rat or mouse) using an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the cortical region of interest (e.g., prefrontal cortex).

-

Secure the cannula to the skull using dental cement.

-

Allow the animal to recover from surgery for a minimum of 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe (e.g., with a 2-4 mm membrane) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 60-90 minutes to establish a stable baseline.

-

Administer this compound (e.g., 1-10 mg/kg, i.p. or p.o.) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the collected samples for neurotransmitter content (e.g., acetylcholine, dopamine) using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

-

Whole-Cell Patch-Clamp Electrophysiology in Cortical Slices

This protocol allows for the direct measurement of the effects of this compound on the electrophysiological properties of individual cortical neurons.

-

Slice Preparation:

-

Anesthetize a rodent and decapitate.

-

Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

-

Cut coronal or sagittal cortical slices (e.g., 300-400 µm thick) using a vibratome.

-

Transfer slices to a holding chamber containing oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.

-

-

Recording Procedure:

-

Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Visualize cortical neurons (e.g., pyramidal neurons in layer V) using infrared differential interference contrast (IR-DIC) microscopy.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Record baseline neuronal activity, including resting membrane potential, input resistance, and firing properties in response to current injections.

-

Bath-apply this compound at various concentrations to the perfusing aCSF.

-

Record changes in the electrophysiological properties of the neuron in the presence of this compound.

-

Novel Object Recognition (NOR) Task

The NOR task is a behavioral assay used to assess learning and memory in rodents, cognitive domains influenced by cortical activity.

-

Habituation:

-

Individually place each animal in an open-field arena (e.g., 40x40x40 cm) for 5-10 minutes in the absence of any objects for 2-3 consecutive days to allow for habituation to the environment.

-

-

Training (Familiarization) Phase:

-

Place two identical objects in the arena.

-

Allow the animal to freely explore the objects for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

-

Testing Phase:

-

After a retention interval (e.g., 1 to 24 hours), return the animal to the arena.

-

In the arena, one of the familiar objects is replaced with a novel object.

-

Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle at a specified time before the testing phase (e.g., 30 minutes).

-

Allow the animal to explore the objects for a set period (e.g., 5 minutes) and record the time spent exploring the familiar and novel objects.

-

Calculate a discrimination index (DI) to quantify memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

Five-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a behavioral paradigm designed to assess visuospatial attention and motor impulsivity in rodents.

-

Apparatus:

-

An operant chamber with five apertures arranged horizontally on one wall, each equipped with a stimulus light.

-

A food magazine on the opposite wall to deliver rewards.

-

-

Training:

-

Food-restrict the animals to 85-90% of their free-feeding body weight.

-

Train the animals to nose-poke the illuminated aperture to receive a food reward. This is typically done in stages, gradually increasing the difficulty (e.g., decreasing the stimulus duration).

-

-

Testing:

-

A trial begins with an inter-trial interval (ITI).

-

A brief light stimulus is presented in one of the five apertures.

-

The animal must make a correct nose-poke response in the illuminated aperture within a limited hold period to receive a reward.

-

Administer this compound or vehicle before the test session.

-

Key performance measures include:

-

Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100.

-

Omissions: Number of trials with no response.

-

Premature responses: Responses made during the ITI.

-

Correct response latency: Time from stimulus onset to a correct response.

-

-

Conclusion

This compound serves as a powerful pharmacological agent for elucidating the mechanisms underlying cortical activity and cognitive function. Its primary action as a histamine H3 receptor antagonist, leading to the enhanced release of multiple neurotransmitters, is well-established. The additional discovery of its MAO inhibitory properties adds another layer to its complex pharmacological profile. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound on neuronal signaling and behavior. A thorough understanding of its mechanisms and the application of rigorous experimental designs will continue to advance our knowledge of cortical function and inform the development of novel therapeutics for cognitive disorders.

References

- 1. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The H3 Antagonist, this compound, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurochemical and behavioral effects of this compound, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciproxifan: A Technical Guide to its Application as a Pharmacological Tool for Histamine H3 Receptor Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of ciproxifan, a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist. It details its pharmacological properties, mechanism of action, and its application in experimental settings to elucidate the function of the H3 receptor. This document is intended to serve as a comprehensive resource for professionals in neuroscience, pharmacology, and drug development.

Introduction: The Histamine H3 Receptor and this compound

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating neurotransmitter release in the central nervous system.[1] Primarily located on the presynaptic terminals of neurons, it acts as an autoreceptor on histaminergic neurons to inhibit histamine synthesis and release.[2] Furthermore, it functions as a heteroreceptor on non-histaminergic neurons, controlling the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[2][3][4]

Given its strategic role in neurotransmission, the H3 receptor has emerged as a significant target for therapeutic intervention in various neurological and psychiatric disorders, such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.

This compound (cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy) phenyl)methanone) is a highly potent and selective H3 receptor antagonist/inverse agonist. Its high affinity for the H3 receptor, particularly in rodent models, and its ability to cross the blood-brain barrier have established it as an invaluable pharmacological tool for investigating the receptor's physiological and pathophysiological functions. This compound's action leads to an increase in the release of histamine and other neurotransmitters, making it instrumental in studies on cognition, wakefulness, and attention.

Pharmacological Profile of this compound

This compound is distinguished by its high affinity and selectivity for the H3 receptor, although a notable species-specificity exists between rodents and humans. It also exhibits inverse agonist properties, meaning it can reduce the receptor's basal activity in systems where the H3 receptor is constitutively active.

Data Presentation: In Vitro Pharmacology

The following tables summarize the quantitative data regarding this compound's binding affinity and functional potency at the H3 receptor.

Table 1: this compound Binding Affinity (Ki) and Potency (IC50)

| Species/Receptor | Assay Type | Radioligand | Ki Value (nM) | IC50 Value (nM) | Reference(s) |

| Rat H3 Receptor (rH3R) | Radioligand Binding (Brain) | [125I]iodoproxyfan | 0.7 | - | |

| Rat H3 Receptor (rH3R) | Radioligand Binding (Brain) | [3H]-Nα-methylhistamine | 0.4 - 6.2 | - | |

| Rat H3 Autoreceptor | [3H]Histamine Release | - | 0.5 | - | |

| Human H3 Receptor (hH3R) | Radioligand Binding | - | 45 - 180 | - | |

| Human H3 Receptor (hH3R) | [35S]GTPγS Binding | - | 45 | - | |

| Generic H3 Receptor | Functional Antagonism | - | - | 9.2 | |

| Human MAO-A/B (for comparison) | Reversible Inhibition | - | - | Micromolar range |

Table 2: this compound In Vivo Efficacy

| Species | Model/Effect Measured | Route | ED50 / ID50 Value (mg/kg) | Reference(s) |

| Mouse | Increase in brain tele-methylhistamine (t-MeHA) | p.o. | 0.14 | |

| Rat | Reversal of H3 agonist-induced water consumption | i.p. | 0.09 ± 0.04 | |

| Rat | H3 Receptor Occupancy (Cerebral Cortex) | - | 0.23 | |

| Rat | H3 Receptor Occupancy (Striatum) | - | 0.28 | |

| Rat | H3 Receptor Occupancy (Hypothalamus) | - | 0.30 |

Note: p.o. = oral administration; i.p. = intraperitoneal administration.

This compound exhibits at least a 1000-fold selectivity for H3 receptors compared to H1 and H2 receptors. However, it's important to note that at higher concentrations, this compound can also reversibly inhibit monoamine oxidase A and B (MAO-A and MAO-B).

Mechanism of Action and Signaling Pathways

The H3 receptor is canonically coupled to the inhibitory G protein, Gi/o. Activation of the H3 receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The βγ-subunits of the G protein can also directly inhibit voltage-gated Ca2+ channels. This cascade of events ultimately suppresses neurotransmitter release.

As an antagonist, this compound competitively blocks histamine from binding to the H3 receptor, thereby preventing this inhibitory signaling. As an inverse agonist, it also reduces the constitutive (basal) activity of the H3 receptor, leading to an increase in neurotransmitter release even in the absence of endogenous histamine.

Mandatory Visualizations

Caption: Canonical Histamine H3 Receptor Signaling Pathway.

References

- 1. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The H3 Antagonist, this compound, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ciproxifan in Rodent Models

Abstract

These application notes provide a comprehensive guide for the use of Ciproxifan, a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, in preclinical rodent models. This document is intended for researchers, scientists, and drug development professionals. It summarizes effective dosages, administration routes, and detailed experimental protocols derived from peer-reviewed literature. The information is presented to facilitate the design and execution of studies investigating the therapeutic potential of this compound in various CNS disorders.

Mechanism of Action

This compound functions as a competitive antagonist and inverse agonist at the presynaptic histamine H3 autoreceptor.[1][2] These receptors typically provide a negative feedback mechanism, inhibiting the synthesis and release of histamine from histaminergic neurons. By blocking these autoreceptors, this compound disinhibits the neuron, leading to an increase in histamine release in the brain.[1] Furthermore, H3 heteroreceptors are located on non-histaminergic neurons. Their blockade by this compound enhances the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in brain regions such as the prefrontal cortex and hippocampus.[3] This neurochemical modulation is believed to underlie its effects on wakefulness, cognition, and memory.[3]

Dosage and Administration Data

The appropriate dosage and administration route for this compound can vary significantly depending on the rodent species, the experimental model, and the desired biological outcome. The following tables summarize dosages used in various published studies.

Table 1: this compound Dosage and Administration in Rat Models

| Rodent Model | Dosage (mg/kg) | Route | Dosing Regimen | Application / Test | Key Findings | Reference |

| Long-Evans Rats | 1.0 & 3.0 | s.c. | Acute | NMDA Receptor Hypofunction (MK-801 Model) | 3.0 mg/kg dose alleviated MK-801-induced memory impairment in delayed spatial alternation. | |

| Wistar Rats | 3.0 | i.p. | Acute | Chronic Stress-Induced Cognitive Deficits | A single dose prevented cognitive deficits in object recognition and passive avoidance tasks. | |

| Adult Rats | 10 & 30 | Not Specified | Single dose for 7 days | Cerebral Ischemia-Reperfusion Injury | Both doses showed a neuroprotective effect, improved motor coordination, and learning ability. | |

| Wistar Rats | 3.0 | i.p. | Subchronic (daily for 7 days) | Schizophrenia-like Behaviors (MK-801 Model) | Reduced MK-801-induced hyperlocomotion and normalized striatal dopamine levels. | |

| Hooded Lister Rats | 3.0 | i.p. | Not Specified | Attention and Impulsivity | Improved accuracy and decreased impulsivity. | |

| Rats | Not Specified | i.p. | Acute | Reversal of H3 Agonist Effects | ID50 of 0.09 mg/kg for reversing H3 agonist-induced water consumption. | |

| Rats | Not Specified | Not Specified | Repeated (10-15 days) | Tolerance Study | Repeated administration led to tolerance, evidenced by loss of effect on food intake and locomotor activity, and increased H3 receptor density. |

Table 2: this compound Dosage and Administration in Mouse Models

| Rodent Model | Dosage (mg/kg) | Route | Dosing Regimen | Application / Test | Key Findings | Reference |

| APPTg2576 Mice | 3.0 | i.p. | Chronic (daily for 1 week prior and during testing) | Alzheimer's Disease Model | Alleviated hyperactivity and cognitive deficits. | |

| Swiss Mice | 1.0 | p.o. / i.v. | Acute | Pharmacokinetics | Oral bioavailability was 62%. A 1 mg/kg dose increased brain tele-methylhistamine (t-MeHA) levels. | |

| DBA/2 Mice | 10 | i.p. | Not Specified | Prepulse Inhibition | Enhanced prepulse inhibition. | |

| Mice | 3.0 | Not Specified | Subchronic (daily for 12 days) | Methamphetamine-Induced Sensitization | Reversed methamphetamine-induced decreases in BDNF and NR1 mRNA in the hippocampus. |

Detailed Experimental Protocols

Protocol 1: General Preparation and Administration

Objective: To prepare this compound for administration to rodents.

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Vortex mixer

-

Sterile syringes and needles (appropriate gauge for i.p. or s.c. injection)

Procedure:

-

Reconstitution: this compound is typically dissolved in sterile 0.9% saline.

-

Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the weight of the animal. Ensure the final injection volume is appropriate for the species (e.g., typically 5-10 mL/kg for rats and mice via i.p. route).

-

Dissolution: Add the calculated amount of this compound powder to the corresponding volume of saline. Vortex thoroughly until the compound is fully dissolved. Prepare fresh on each day of the experiment.

-

Administration:

-

Intraperitoneal (i.p.): Gently restrain the animal, exposing the abdomen. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the solution.

-

Subcutaneous (s.c.): Gently lift the skin on the back of the neck to form a tent. Insert the needle into the base of the tented skin and inject the solution.

-

-

Timing: Administer this compound 20-30 minutes prior to the behavioral test to allow for sufficient drug absorption and distribution to the central nervous system.

Protocol 2: Assessment of Cognitive Enhancement in an Alzheimer's Disease Model

Objective: To evaluate the effect of this compound on cognitive deficits in APPTg2576 transgenic mice.

Experimental Workflow:

Procedure:

-

Animals: Use 12-14 month old male and female APPTg2576 mice and their wild-type (WT) littermates.

-

Housing: House animals 3-4 per cage with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Drug Administration:

-

Employ a between-subjects design.

-

Administer this compound (3 mg/kg, i.p.) or an equivalent volume of saline vehicle daily for one week prior to the start of behavioral testing.

-

Continue daily injections, administering the dose 30 minutes before each testing session throughout the behavioral testing period.

-

-

Behavioral Testing Battery:

-

Locomotor Activity: One week prior to maze testing, assess locomotor activity for one hour per day for five consecutive days to measure hyperactivity.

-

Cognitive Tasks: Following locomotor assessment, evaluate cognitive function using established paradigms such as the Morris Water Maze (for spatial memory) or the Novel Object Recognition task (for recognition memory).

-

-

Data Analysis: Compare the performance metrics (e.g., escape latency in the water maze, discrimination index in object recognition) between the this compound-treated and saline-treated groups for both APPTg2576 and WT mice.

Concluding Remarks

This compound has consistently demonstrated pro-cognitive and wakefulness-promoting effects across a variety of rodent models. The most commonly effective doses range from 1.0 to 10 mg/kg, with 3 mg/kg being a frequently used dose for cognitive and behavioral studies via intraperitoneal or subcutaneous routes. Researchers should note that tolerance may develop with repeated administration, potentially involving an upregulation of H3 receptors. Therefore, the choice between acute and chronic dosing regimens should be carefully considered based on the specific research question and therapeutic context. The protocols and data provided herein serve as a foundational resource for the effective application of this compound in preclinical research.

References

- 1. Neurochemical and behavioral effects of this compound, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Intraperitoneal Injection of Ciproxifan in Rats